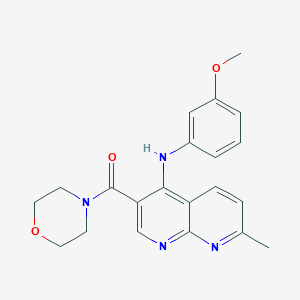

N-(3-methoxyphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Description

Properties

IUPAC Name |

[4-(3-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-14-6-7-17-19(24-15-4-3-5-16(12-15)27-2)18(13-22-20(17)23-14)21(26)25-8-10-28-11-9-25/h3-7,12-13H,8-11H2,1-2H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBVSQLWAHAHGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)OC)C(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated naphthyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of nitro groups can produce amines.

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity :

- Preliminary studies indicate that this compound exhibits significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. It may interfere with critical signaling pathways involved in cell growth and survival, potentially leading to apoptosis in cancer cells.

- Enzyme Inhibition :

Biological Activities

-

Anti-inflammatory Properties :

- Research suggests that derivatives of naphthyridine compounds possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.

- Antimicrobial Effects :

Study on Anticancer Activity

A study examining similar naphthyridine derivatives highlighted their ability to significantly reduce cell viability across different cancer types. These findings suggest that compounds like N-(3-methoxyphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine could be further explored for therapeutic development against cancer .

ACAT Inhibition Research

Research demonstrated that derivatives of naphthyridine exhibited potent ACAT inhibitory activity, suggesting that this compound could be beneficial for therapeutic strategies targeting hyperlipidemia .

Industrial Applications

In addition to its medicinal applications, this compound can serve as a building block for synthesizing more complex organic molecules in chemical research and industry. Its unique structure allows for diverse modifications that can lead to the development of novel materials or catalysts.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Table 1: Comparison of Substituents and Properties

*Calculated based on molecular formula C₂₂H₂₄N₄O₃.

Key Differences and Implications

Substituent Effects on Solubility and Bioavailability

Electronic and Steric Modifications

- Trifluoromethyl Groups (): The electron-withdrawing trifluoromethyl group at the 5-position stabilizes the naphthyridine core, enhancing resistance to enzymatic degradation .

- Thiophene vs. Methoxyphenyl (3g vs. 3f): Thiophene’s smaller size and sulfur atom may improve binding to hydrophobic enzyme pockets compared to methoxyphenyl .

Biological Activity

N-(3-methoxyphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound possesses a complex structure characterized by the following components:

- Naphthyridine core : This bicyclic structure is known for its diverse biological activities.

- Morpholine moiety : Contributes to the compound's solubility and interaction with biological targets.

- Methoxyphenyl group : Enhances lipophilicity and may influence receptor binding.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Protein Kinases : The compound has been shown to inhibit various protein kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival. For instance, it affects the activity of cyclin-dependent kinases (CDKs) and Aurora kinases, leading to cell cycle arrest in cancer cells .

- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells through the regulation of Bcl-2 family proteins. It down-regulates anti-apoptotic proteins like Bcl-2 while up-regulating pro-apoptotic proteins such as Bax, leading to mitochondrial dysfunction and activation of caspases .

- Mitotic Catastrophe : In human leukemia HL-60 cells, the compound has been observed to induce mitotic catastrophe characterized by multipolar spindles and multinucleated cells, indicating a failure in proper cell division .

Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 13.3 | Inhibition of cell proliferation |

| HL-60 (Leukemia) | 10.5 | Induction of mitotic catastrophe |

| A2058 (Melanoma) | 0.58 | Inhibition of survival signaling |

These results demonstrate significant antiproliferative effects across different types of cancer cells, highlighting the compound's potential as an anticancer agent.

Additional Biological Activities

Beyond its anticancer effects, this compound may exhibit other biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is needed to establish efficacy against specific pathogens.

- Neuroprotective Effects : Some derivatives related to naphthyridine structures have demonstrated neuroprotective effects in preclinical models, indicating possible applications in neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. For example:

- A study explored various substitutions on the naphthyridine ring to improve potency against CDK inhibitors, resulting in compounds with IC50 values significantly lower than those of earlier derivatives.

- Another investigation assessed the pharmacokinetic properties and bioavailability in vivo, revealing promising profiles that support further development for clinical applications.

Q & A

Q. Basic

- Enzyme Inhibition Assays : Test inhibitory activity against kinases or phosphodiesterases (PDEs) using fluorescence polarization or radiometric methods. For example, PDE10A inhibition studies employ tritiated cAMP and scintillation counting .

- Cellular Viability Assays : Use MTT or CellTiter-Glo® to assess cytotoxicity in cancer or neuronal cell lines .

- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target proteins.

How can synthetic routes be optimized to enhance yield and reduce by-products?

Q. Advanced

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity, as shown in palladium-catalyzed coupling reactions for naphthyridine derivatives .

- Catalyst Optimization : Use Pd(OAc)₂ with bulky phosphine ligands (e.g., TrixiePhos) to suppress side reactions in cross-coupling steps .

- Temperature Control : Lowering reaction temperatures during hydrolysis steps minimizes decomposition, as demonstrated in the synthesis of 1,8-naphthyridine-3-carboxylic acids .

What advanced analytical methods resolve structural ambiguities in morpholine-containing naphthyridines?

Q. Advanced

- Dynamic NMR (DNMR) : Detects conformational changes in the morpholine ring under varying temperatures.

- X-ray Crystallography with SHELX Refinement : Resolves electron density maps for precise bond length/angle measurements, particularly useful for confirming the morpholine-4-carbonyl orientation .

- Solid-State NMR : Provides insights into crystallographic packing and hydrogen-bonding networks.

How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Q. Advanced

- Substituent Scanning : Systematically replace the 3-methoxyphenyl group with electron-withdrawing/donating groups (e.g., chloro, fluoro) to assess impact on target binding .

- Molecular Docking : Use programs like AutoDock or Schrödinger to predict interactions with active sites (e.g., PDE10A’s hydrophobic pocket) .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors in the morpholine ring) using software such as MOE or Discovery Studio.

What strategies mitigate challenges in solubility and bioavailability during preclinical development?

Q. Advanced

- Salt Formation : Co-crystallize with oxalate or hydrochloride salts to enhance aqueous solubility, as seen in morpholine-containing thienopyrimidines .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the 4-amine position to improve membrane permeability .

- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to prolong circulation time, as demonstrated with similar kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.